molecular formula C5H8ClF2N B2866817 N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride CAS No. 2411284-22-3

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride

Cat. No.: B2866817
CAS No.: 2411284-22-3
M. Wt: 155.57
InChI Key: PBYJGCLFFDGNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C5H7F2N·HCl. It is known for its unique structure, which includes a difluoroethyl group and a prop-2-yn-1-amine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process is carefully monitored to ensure consistent quality and compliance with safety regulations .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The prop-2-yn-1-amine moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds .

Properties

IUPAC Name

N-(2,2-difluoroethyl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSUVFJFBILRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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